molecular formula C20H26N2O4S B2609923 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1396673-87-2

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2609923
CAS No.: 1396673-87-2
M. Wt: 390.5
InChI Key: ZCXIKTJVQBIMKZ-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound with a unique structure that combines a furan ring, a piperidine ring, and a benzenesulfonamide group

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the furan-3-carbonyl chloride: This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Preparation of the piperidine intermediate: The piperidine ring is introduced by reacting the furan-3-carbonyl chloride with piperidine in the presence of a base such as triethylamine.

    Coupling with 2,4,5-trimethylbenzenesulfonamide: The final step involves coupling the piperidine intermediate with 2,4,5-trimethylbenzenesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but lacks the trimethyl substitution on the benzene ring.

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide: Contains a methoxy group instead of the trimethyl substitution.

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the 2,4,5-trimethyl substitution on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14-10-16(3)19(11-15(14)2)27(24,25)21-12-17-4-7-22(8-5-17)20(23)18-6-9-26-13-18/h6,9-11,13,17,21H,4-5,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXIKTJVQBIMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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